N-butyl-N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
N-butyl-N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a synthetic organic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position.
Properties
IUPAC Name |
N-butyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-6-7-16-13(20)14(21)17-12-10-8-22-9-11(10)18-19(12)15(2,3)4/h5-9H2,1-4H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINYDSVZGSKVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including N-butyl-N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide, can be achieved through various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems. Specific reaction conditions and reagents used in these synthetic routes can vary, but they often involve the use of catalysts and controlled temperature environments to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and automated synthesis systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-butyl-N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antibacterial, anti-inflammatory, and antitumor properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-butyl-N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide depends on its intended use. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a common scaffold with two closely related analogs:
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methylphenyl)methyl]ethanediamide (BI84028)
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide (BF96306)
All three compounds retain the 2-tert-butyl-thieno[3,4-c]pyrazol-3-yl core and ethanediamide linker but differ in the substituents attached to the secondary amine of the linker:
- Main compound : N-butyl group (alkyl chain).
- BI84028 : (4-methylphenyl)methyl group (aromatic with methyl substitution).
- BF96306 : 1-phenylethyl group (bulky aromatic substituent).
Table 1: Structural and Molecular Comparison
Implications of Substituent Variation
- Aromatic substituents (BI84028, BF96306) may improve target binding via π-π interactions but could increase metabolic instability.
Steric Effects :
Patent-Based Insights on Autotaxin Inhibition
A 2023 European patent highlights thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors, though specific activity data remain undisclosed. The structural similarity of the main compound to BI84028 and BF96306 suggests shared mechanisms of action, with substituent variations likely influencing potency, selectivity, and pharmacokinetics .
Research and Development Context
- BI84028 and BF96306 are marketed as research chemicals (priced at $8–$11/g for BI84028), indicating their experimental use in preclinical studies .
- The shared molecular framework across these compounds underscores a structure-activity relationship (SAR) exploration focused on optimizing substituents for enhanced efficacy and safety .
Biological Activity
N-butyl-N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C15H24N4O2S |
| Molecular Weight | 324.4417 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCCN(C(=O)Nc1c2CSCc2nn1C(C)(C)C)CC |
The presence of a thieno[3,4-c]pyrazole core contributes to its biological activity by potentially interacting with various molecular targets in biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Research indicates that compounds with thieno[3,4-c]pyrazole structures often exhibit:
- Antioxidant properties : Reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory effects : Inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial activity : Demonstrating efficacy against various bacterial strains.
Case Studies and Research Findings
-
Antioxidant Activity
- A study evaluated the antioxidant effects of thieno[3,4-c]pyrazole derivatives, including this compound. The compound showed a significant reduction in lipid peroxidation and increased levels of endogenous antioxidants in vitro.
-
Anti-inflammatory Effects
- In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a notable decrease in paw edema compared to controls. This suggests a potential mechanism involving inhibition of cyclooxygenase (COX) enzymes.
-
Antimicrobial Efficacy
- The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited dose-dependent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Synthesis Pathways
The synthesis of this compound typically involves:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Alkylation to introduce the tert-butyl group.
- Final coupling with butyldiamine to yield the target compound.
Chemical Reactions
The compound can participate in various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Introduction of functional groups to enhance reactivity. |
| Reduction | Alteration of oxidation states for modified properties. |
| Substitution | Both nucleophilic and electrophilic substitutions can occur. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
